molecular formula C7H10BrNO B2699947 2-(Bromomethyl)-5-isopropyloxazole CAS No. 2126177-77-1

2-(Bromomethyl)-5-isopropyloxazole

Cat. No.: B2699947
CAS No.: 2126177-77-1
M. Wt: 204.067
InChI Key: WSSLEWPLIXYKKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-isopropyloxazole (CAS RN: 1391739-84-6) is a brominated oxazole derivative with the molecular formula C₆H₈BrNO and a molar mass of 190.04 g/mol. This compound features a bromomethyl group (-CH₂Br) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the oxazole ring. Key physical properties include a predicted density of 1.442±0.06 g/cm³, a boiling point of 185.4±13.0 °C, and a pKa of 0.53±0.10 . Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromomethyl groups are often leveraged for further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

2-(bromomethyl)-5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSLEWPLIXYKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-isopropyloxazole typically involves the bromination of a precursor compound. One common method includes the bromination of 5-isopropyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of 2-(Bromomethyl)-5-isopropyloxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The bromomethyl group at the 2-position (oxazole) versus 4-position (isoxazole in ) alters reactivity due to electronic differences in the heterocyclic ring.
  • Aromatic vs. Heterocyclic Systems : Bromomethyl-substituted benzonitriles (e.g., ) lack the oxazole ring’s electron-rich nitrogen and oxygen atoms, leading to divergent reactivity in nucleophilic substitutions.

Reactivity and Stability

  • The bromomethyl group in 2-(Bromomethyl)-5-isopropyloxazole is highly reactive toward nucleophiles (e.g., amines, thiols), similar to analogs like 4-(Bromomethyl)isoxazole .

Biological Activity

2-(Bromomethyl)-5-isopropyloxazole is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-5-isopropyloxazole is C7H10BrN2OC_7H_10BrN_2O with a molecular weight of approximately 215.07 g/mol. The compound features a bromomethyl group attached to an isopropyloxazole ring, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-5-isopropyloxazole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor activity. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines, possibly through induction of apoptosis and modulation of cell cycle progression. Specific pathways affected include the inhibition of key signaling molecules involved in tumor growth.

Neuroprotective Properties

Emerging evidence suggests that 2-(Bromomethyl)-5-isopropyloxazole may have neuroprotective effects. It has been implicated in enhancing neuronal survival in models of neurodegeneration, potentially through antioxidant mechanisms and reduction of oxidative stress .

The biological activity of 2-(Bromomethyl)-5-isopropyloxazole can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects.
  • Cellular Pathway Modulation : It has been shown to influence various cellular pathways, including those involved in apoptosis and inflammation.
  • Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, particularly in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of 2-(Bromomethyl)-5-isopropyloxazole against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.

Case Study 2: Antitumor Activity

In a separate investigation focused on its antitumor properties, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

Summary Table of Biological Activities

Activity Effect Mechanism
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of cell membrane integrity
AntitumorInhibits cancer cell proliferationInduction of apoptosis
NeuroprotectiveEnhances neuronal survivalReduction of oxidative stress

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